molecular formula C13H13NO3 B13906393 2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester CAS No. 93560-81-7

2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester

Cat. No.: B13906393
CAS No.: 93560-81-7
M. Wt: 231.25 g/mol
InChI Key: AMZMUOMMQZCYRX-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester is an organic compound that belongs to the furan family It is characterized by the presence of a furan ring, an amino group, a phenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino and phenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amino group can produce primary amines.

Scientific Research Applications

2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxylic acid, ethyl ester
  • 2,5-Furandicarboxylic acid
  • 5-Hydroxymethylfurfural

Uniqueness

2-Furancarboxylic acid, 3-amino-4-phenyl-, ethyl ester is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

93560-81-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-amino-4-phenylfuran-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3

InChI Key

AMZMUOMMQZCYRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CO1)C2=CC=CC=C2)N

Origin of Product

United States

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